14-Deoxomyriocin

Description

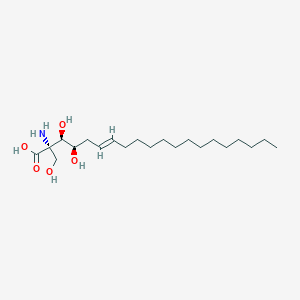

14-Deoxomyriocin is a structural analog of myriocin (ISP-1), a sphingoid base-derived fungal metabolite first isolated from Isaria sinclairii. It is characterized by the absence of a hydroxyl group at the C14 position compared to myriocin, resulting in the chemical structure (2S,3R,4R)-(E)-2-amino-3,4-dihydroxy-2-hydroxymethyleicos-6-enoic acid . This modification was engineered to explore structure-activity relationships (SAR) in immunosuppressive sphingolipid analogs. This compound exhibits potent immunosuppressive activity by inhibiting serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis . Preclinical studies highlight its efficacy in suppressing T-cell proliferation and mixed lymphocyte reactions (MLR) at nanomolar concentrations, albeit with reduced potency compared to myriocin .

Propriétés

Formule moléculaire |

C21H41NO5 |

|---|---|

Poids moléculaire |

387.6 g/mol |

Nom IUPAC |

(E,2S,3R,4R)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)icos-6-enoic acid |

InChI |

InChI=1S/C21H41NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(24)19(25)21(22,17-23)20(26)27/h14-15,18-19,23-25H,2-13,16-17,22H2,1H3,(H,26,27)/b15-14+/t18-,19+,21+/m1/s1 |

Clé InChI |

IRBUWHNHRNBYPA-QRPXNZHTSA-N |

SMILES isomérique |

CCCCCCCCCCCCC/C=C/C[C@H]([C@@H]([C@@](CO)(C(=O)O)N)O)O |

SMILES canonique |

CCCCCCCCCCCCCC=CCC(C(C(CO)(C(=O)O)N)O)O |

Synonymes |

(2S,3R,4R)-(E)-2-amino-3,4-dihydroxy-2-hydroxymethyleicos-6-enoic acid 14-deoxomyriocin |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The immunosuppressive activity of 14-Deoxomyriocin is contextualized against its parent compound (myriocin) and other synthetic derivatives. Key analogs include:

Key Findings

Positional Hydroxyl Groups :

- The C3 and C4 hydroxyl groups are critical for SPT inhibition. Removal of the C14 hydroxyl (as in this compound) reduces potency 12.5-fold compared to myriocin but retains significant activity, suggesting C14 is less critical than C3/C4 .

- Epimerization at C2 (2-epi-myriocin) drastically weakens activity, highlighting the stereochemical necessity of the 2S configuration .

Alkyl Chain and Double Bond Geometry: The E configuration of the C6-C7 double bond in this compound optimizes membrane integration and SPT binding. The Z isomer (Z-14-Deoxomyriocin) shows 10-fold lower activity due to steric hindrance . Shortening the alkyl chain (nor-deoxomyriocins) reduces hydrophobicity, impairing cellular uptake and target engagement .

Therapeutic Potential: this compound’s reduced cytotoxicity compared to myriocin makes it a safer candidate for in vivo applications, though its lower potency limits clinical translation . Myriocin derivatives inspired the development of FTY720 (fingolimod), a clinically approved multiple sclerosis drug, underscoring the pharmacological relevance of this compound class .

Research Implications and Limitations

- Optimal activity requires a balance of stereochemistry, chain length, and hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.